1-(4-Piperidinyl)-4-piperidinol dihydrochloride
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Overview
Description
1-(4-Piperidinyl)-4-piperidinol dihydrochloride, commonly referred to as PPD, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, an aromatic organic compound that is found in a variety of plants. PPD is a white crystalline solid that is soluble in a variety of organic solvents and has a melting point of approximately 170°C.
Scientific Research Applications
Platelet Inhibition and Thrombosis Prevention
1-(4-Piperidinyl)-4-piperidinol dihydrochloride is studied for its role in inhibiting platelet function and preventing thrombus formation in blood vessels. MK‐383, a compound related to this compound, demonstrates potent and specific platelet fibrinogen receptor antagonism. This property makes it a potential candidate for preventing occlusive thrombus formation, which is crucial in managing cardiovascular diseases. The pharmacokinetics of MK‐383, including its clearance, volume of distribution, and half-life, are conducive to its potential therapeutic use. Additionally, it exhibits an acceptable human pharmacokinetic-pharmacodynamic profile, paving the way for its evaluation in patients with conditions like unstable angina (Barrett et al., 1994).
Anticoagulation in Hemodialysis
Another application of related compounds to this compound is in anticoagulation during hemodialysis. MD 805, a compound from the same family, has been utilized in patients with chronic renal failure undergoing maintenance hemodialysis. It effectively prevents platelet activation in the hemodialysis circuit without causing significant increases in proteins released due to platelet activation, a common issue with other anticoagulants like heparin. This property makes it an effective alternative for maintenance anticoagulation therapy in hemodialysis patients (Matsuo et al., 1986).
Topoisomerase Inhibition in Cancer Therapy
Compounds structurally related to this compound are being studied for their potential in cancer therapy. CPT-11, a semisynthetic analogue of camptothecin with a structure related to this compound, has shown promising activity against various cancers, including lung, colorectal, cervical, and ovarian cancers. Its mechanism involves the inhibition of DNA topoisomerase I, crucial for DNA replication and cell division, making it a potential candidate for cancer chemotherapy. The pharmacokinetics of CPT-11, including plasma clearance, volume of distribution, and half-life, are supportive of its therapeutic potential (Rowinsky et al., 1994).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-piperazinecarboxylic acid, 4-(4-piperidinyl)- , and 4-Piperidinopiperidine , have been used in the development of drugs targeting the NLRP3 inflammasome and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . These targets play crucial roles in inflammation and cortisol regulation, respectively.
Mode of Action
Similar compounds have been shown to interact with their targets to modulate their activity . For instance, certain piperidine derivatives can inhibit the NLRP3 inflammasome, reducing inflammation .
Biochemical Pathways
For example, inhibition of the NLRP3 inflammasome can affect downstream inflammatory responses .
Result of Action
Based on the known effects of similar compounds, it could potentially modulate inflammation and cortisol regulation .
Biochemical Analysis
Biochemical Properties
1-(4-Piperidinyl)-4-piperidinol dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cellular proliferation, survival, metabolism, and autophagy . The compound’s interaction with mTOR involves inhibition of mTORC1 and mTORC2 substrates, leading to reduced phosphorylation and subsequent suppression of cellular growth . Additionally, this compound has shown potential in modulating the activity of the nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain containing protein 3 (NLRP3) inflammasome, which plays a fundamental role in the immune response .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of the NLRP3 inflammasome, leading to reduced pyroptosis and interleukin-1β release in macrophages . This inhibition can result in decreased inflammation and improved cellular homeostasis. Furthermore, this compound has been observed to affect the PI3K-Akt-mTOR signaling pathway, which is involved in cellular proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the mTOR complex, inhibiting its kinase activity and reducing the phosphorylation of downstream targets . This inhibition leads to a decrease in protein synthesis and cell growth. Additionally, this compound interacts with the NLRP3 inflammasome, preventing its activation and subsequent release of pro-inflammatory cytokines . These molecular interactions contribute to the compound’s overall effects on cellular function and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on mTOR and NLRP3 inflammasome over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, potentially altering its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit mTOR and NLRP3 inflammasome activity, resulting in reduced inflammation and improved cellular function . Higher doses of this compound may lead to toxic or adverse effects, including cellular stress and apoptosis . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, this compound may affect metabolic flux and metabolite levels, potentially altering cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with various transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, this compound can localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize to the cytoplasm and interact with key signaling complexes, such as the mTOR complex and NLRP3 inflammasome . This localization is essential for its inhibitory effects on these signaling pathways and subsequent modulation of cellular processes.
Properties
IUPAC Name |
1-piperidin-4-ylpiperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;;/h9-11,13H,1-8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKQKBRLLWNIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.